(2R)-2-(benzylamino)cyclohexanol
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Overview
Description
(2R)-2-(benzylamino)cyclohexanol is a chiral compound with the molecular formula C13H19NO It is characterized by the presence of a benzylamino group attached to the second carbon of a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(benzylamino)cyclohexanol typically involves the reduction of a corresponding ketone or the amination of a cyclohexanol derivative. One common method is the catalytic hydrogenation of 2-(benzylamino)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in the presence of hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(benzylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
(2R)-2-(benzylamino)cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(benzylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and cellular responses. Detailed studies on its binding affinity and activity at different targets are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(benzylamino)cyclohexanol
- (1S,2R)-2-(benzylamino)cyclohexanol
Uniqueness
(2R)-2-(benzylamino)cyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2R)-2-(benzylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13?/m1/s1 |
InChI Key |
NJNCYFUGUYIMEQ-PZORYLMUSA-N |
Isomeric SMILES |
C1CCC([C@@H](C1)NCC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
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